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Executive Summary

Beauvericin (BEA), a cyclic hexadepsipeptide mycotoxin produced by various Fusarium
species, is a natural contaminant of cereals and grains. Its biological activities, including its
potential genotoxicity, have been a subject of scientific scrutiny. This technical guide provides
an in-depth analysis of the genotoxic effects of beauvericin specifically on human
lymphocytes. It synthesizes available data on DNA damage, chromosomal aberrations, and
micronuclei formation, details the experimental protocols for key genotoxicity assays, and
illustrates the proposed molecular mechanisms of action. The guide also addresses the
existing conflicting evidence in the field, including a recent European Food Safety Authority
(EFSA) opinion, to provide a balanced and comprehensive overview for the scientific
community.

Genotoxicity Profile of Beauvericin in Human
Lymphocytes

The genotoxicity of beauvericin in human lymphocytes presents a complex and somewhat
contradictory picture. While some studies have reported clear genotoxic effects, including DNA
damage, chromosomal aberrations, and the formation of micronuclei, a recent comprehensive
review by the European Food Safety Authority (EFSA) in 2024 concluded that beauvericin is
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devoid of genotoxic potential based on a weight of evidence from new in vitro and in vivo data.
[1] This section will present the evidence from both perspectives.

Evidence for Genotoxicity

A key study investigating the genotoxic effects of beauvericin on human peripheral blood
lymphocytes reported a significant, concentration-dependent increase in several markers of
genotoxicity.[2] The study evaluated chromosomal aberrations (CAs), sister-chromatid
exchanges (SCEs), and micronuclei (MN) formation. Furthermore, a cytotoxic effect was noted
through a significant decrease in the mitotic index at the highest concentrations tested.[2]

While the full quantitative data from this specific study is not publicly available, the following
tables are structured to represent the type of dose-response data reported, which is essential
for assessing genotoxic potential.

Data Presentation

Table 1: Chromosomal Aberrations (CAs) and Mitotic Index (MI) in Human Lymphocytes
Exposed to Beauvericin
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Beauvericin Conc. (pg/mL)

% Aberrant Cells (+ SD)

Mitotic Index (%) (* SD)

Control

Data not available

Data not available

Solvent Control

Data not available

Data not available

Concentration 1

Data not available

Data not available

Concentration 2

Data not available

Data not available

Concentration 3

Data not available

Data not available

Concentration 4

Data not available

Data not available

Positive Control

Data not available

Data not available

Data is based on the findings
reported by Celik et al., 2010,
which indicated a significant
concentration-dependent
increase in CAs and a
decrease in Ml at the two
highest concentrations.
Specific values require access

to the full study.

Table 2: Sister-Chromatid Exchanges (SCEs) in Human Lymphocytes Exposed to Beauvericin
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Beauvericin Conc. (ug/mL) SCEs per Cell (mean * SD)
Control Data not available
Solvent Control Data not available
Concentration 1 Data not available
Concentration 2 Data not available
Concentration 3 Data not available
Concentration 4 Data not available
Positive Control Data not available

Data is based on the findings reported by Celik
et al., 2010, which indicated a significant
concentration-dependent increase in SCEs.

Specific values require access to the full study.

Table 3: Micronuclei (MN) Frequencies in Human Lymphocytes Exposed to Beauvericin

Beauvericin Conc. (ug/mL) MN Frequency (%) (x SD)
Control Data not available
Solvent Control Data not available
Concentration 1 Data not available
Concentration 2 Data not available
Concentration 3 Data not available
Concentration 4 Data not available
Positive Control Data not available

Data is based on the findings reported by Celik
et al., 2010, which indicated a significant
concentration-dependent increase in MN.

Specific values require access to the full study.
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Evidence Against Genotoxicity

In contrast to the above findings, a 2024 scientific opinion from the EFSA Panel on
Contaminants in the Food Chain (CONTAM) concluded that "beauvericin is devoid of
genotoxic potential”.[1] This conclusion was based on a review of available literature, including
new in vitro and in vivo studies that became available after their 2014 opinion.

The panel reported that new in vitro studies in mammalian cell lines showed no convincing
evidence for the induction of:

o Chromosomal damage (as measured by micronucleus and chromosome aberration tests).
o DNA strand breaks (as assessed by the Comet assay).[1]

These studies reportedly showed no concentration-dependent effects, and DNA double-strand
breaks were only observed at highly cytotoxic concentrations.[1] Furthermore, in vivo studies,
including the Comet assay, Pig-a assay, and micronucleus test, were negative.[1]

Proposed Mechanisms of Action

The proposed mechanism for beauvericin-induced cytotoxicity and genotoxicity, primarily
extrapolated from studies on human leukemia and other cancer cell lines, centers on its
ionophoric properties. Beauvericin can disrupt cellular ion homeostasis, leading to a cascade
of events culminating in apoptosis and potentially DNA damage.

The primary mechanism involves the following steps:

» lonophore Activity and Calcium Influx: Beauvericin acts as an ionophore, inserting into the
cell membrane and facilitating the transport of cations. It shows a particular affinity for
increasing the permeability to calcium ions (Ca?*), leading to a rapid influx of extracellular
Ca?* into the cytosol.

o Mitochondrial Stress: The elevated intracellular Ca2* levels impose stress on the
mitochondria. This leads to the loss of mitochondrial membrane potential (AYm).

e Apoptotic Pathway Activation: The disruption of the mitochondrial membrane results in the
release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space
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into the cytosol.

o Caspase Cascade: Cytosolic cytochrome c participates in the formation of the apoptosome,
which in turn activates initiator caspases (e.g., caspase-9). These then activate executioner

caspases, such as caspase-3.

o Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading
to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA
fragmentation.[3][4]

Studies have also shown that beauvericin can modulate the expression of Bcl-2 family
proteins, which are key regulators of the mitochondrial apoptotic pathway. For instance,
beauvericin has been observed to up-regulate pro-apoptotic proteins like Bax and down-
regulate anti-apoptotic proteins like Bcl-2, further promoting the release of cytochrome c.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide to Genotoxicity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10767034#beauvericin-genotoxicity-in-human-
lymphocytes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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